Ortho-Fluoro vs. Para-Fluoro Isomer: Positional Isomerism as a Determinant of Pharmacological Selectivity
The target compound (CAS 897613-39-7) incorporates a 2-fluorophenyl (ortho-fluoro) substitution on the piperazine ring. In contrast, the para-fluoro isomer (CAS 951535-87-8) places the fluorine at the 4-position . The ortho-fluorine substitution alters the electronic distribution and steric environment of the arylpiperazine pharmacophore, which has been shown in medicinal chemistry literature to affect the ligand's ability to engage key receptor residues, particularly for aminergic GPCR targets such as 5-HT1A [1]. Patent disclosures for this structural class indicate that halogen substitution position is a critical variable for achieving receptor subtype selectivity [2].
| Evidence Dimension | Aryl substitution position (ortho-fluoro vs. para-fluoro) and predicted impact on 5-HT1A receptor interaction |
|---|---|
| Target Compound Data | 2-fluorophenyl (ortho) substitution; molecular formula C19H28FN3O3S; MW 397.51 g/mol |
| Comparator Or Baseline | 4-fluorophenyl (para) isomer (CAS 951535-87-8); molecular formula C19H28FN3O3S; MW 397.51 g/mol |
| Quantified Difference | No head-to-head binding data available. Structural analogy to aripiprazole derivatives suggests that ortho-substitution alters the dihedral angle of the aryl ring relative to the piperazine core, potentially modifying 5-HT1A vs. D2 selectivity by up to 10-fold depending on the specific receptor context [1]. |
| Conditions | Structural comparison based on molecular formula identity (isomers); pharmacological inference from arylpiperazine SAR literature and patent disclosures. |
Why This Matters
For procurement decisions, the ortho-fluoro isomer represents a distinct chemical entity from the para-fluoro isomer; receptor binding profiles are expected to differ, and the two compounds cannot be assumed interchangeable in receptor pharmacology experiments.
- [1] Structural determinants influencing halogen bonding: a case study on azinesulfonamide analogs of aripiprazole as 5-HT1A, 5-HT7, and D2 receptor ligands. Chrobak E, Marciniec K, Kurczab R, et al. J Med Chem, 2014. View Source
- [2] US Patent US7153858 B2. Arylpiperazinyl compounds. Dhanoa DS, Chen D, Becker O, et al. Published December 26, 2006. View Source
